Sodium 4-methyl-1,3-oxazole-2-carboxylate

Vue d'ensemble

Description

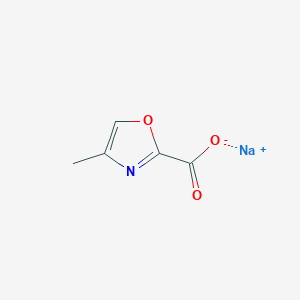

Sodium 4-methyl-1,3-oxazole-2-carboxylate is a chemical compound with the molecular formula C5H4NNaO3. It is a sodium salt derivative of 4-methyl-1,3-oxazole-2-carboxylic acid. This compound is part of the oxazole family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and catalysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-methyl-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,3-oxazole-2-carboxylic acid with sodium hydroxide to form the sodium salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and filtration .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Carboxylate Group

The carboxylate group facilitates nucleophilic substitution under acidic or coupling conditions. For example:

† Inferred from saponification reversal in analogous oxazole carboxylates .

The sodium carboxylate acts as a leaving group in acidic media, enabling ester or amide formation.

Electrophilic Aromatic Substitution (EAS)

The oxazole ring undergoes electrophilic substitution at the C5 position due to electron-donating effects of the methyl group (C4) and electron-withdrawing carboxylate (C2):

‡ Demonstrated in structurally similar 4-halooxazoles .

Decarboxylation Reactions

Thermal or oxidative decarboxylation eliminates CO<sub>2</sub>, yielding 4-methyloxazole derivatives:

Cross-Coupling Reactions

The methyl group (C4) and carboxylate (C2) enable functionalization via transition-metal catalysis:

Biological Activity and Further Functionalization

The compound’s carboxylate enhances solubility for pharmacological applications. Key transformations include:

-

Metal complexation : Coordination with Cu(II) or Zn(II) ions forms chelates with enhanced antimicrobial activity .

-

Prodrug synthesis : Acylation of the carboxylate yields ester prodrugs with tunable hydrolysis rates .

Critical Analysis of Reactivity

-

Steric Effects : The methyl group at C4 hinders electrophilic substitution at C4 but activates C5.

-

Solubility : Aqueous solubility (via sodium carboxylate) permits reactions in polar solvents, contrasting with neutral oxazole analogs.

-

Thermal Stability : Decarboxylation dominates above 150°C, limiting high-temperature applications .

Applications De Recherche Scientifique

Pharmacological Applications

Sodium 4-methyl-1,3-oxazole-2-carboxylate exhibits significant pharmacological properties, particularly in the treatment of inflammatory diseases. Research indicates that compounds within the oxazole family can act as anti-inflammatory agents. For instance, studies have shown that related 4-methyl-1,3-oxazole compounds reduce the effects of inflammatory responses in animal models, such as decreasing plasma levels of acute-phase proteins associated with inflammation and arthritis .

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a rat model subjected to Freund's adjuvant-induced inflammation. The results indicated a significant reduction in local edema and plasma protein alterations, suggesting its potential utility in treating conditions like rheumatoid arthritis .

Synthesis and Derivative Development

The synthesis of this compound is a topic of ongoing research. Various synthetic pathways have been explored to enhance the yield and purity of this compound. For example, thermal reactions involving halogenated precursors have been shown to yield high-purity oxazole derivatives .

Synthesis Table

Antihypertensive Properties

Recent patents have highlighted the potential antihypertensive properties of sodium 4-methyl-1,3-oxazole derivatives. These compounds are being investigated for their ability to modulate blood pressure through dual-action mechanisms targeting specific biological pathways involved in hypertension .

Case Study: Dual-action Mechanism

A patent describes a series of oxazole compounds that exhibit dual antihypertensive effects by inhibiting matrix metalloproteinases while also affecting vascular smooth muscle relaxation. This dual mechanism could provide a novel approach to managing hypertension with fewer side effects compared to traditional therapies .

Broader Chemical Applications

Beyond pharmacology, this compound serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for developing new materials and agrochemicals.

Applications Table

Mécanisme D'action

The mechanism of action of sodium 4-methyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death .

Comparaison Avec Des Composés Similaires

- 4-methyl-1,3-oxazole-2-carboxylic acid

- Methyl 4-methyl-1,3-oxazole-2-carboxylate

- Ethyl 4-methyl-1,3-oxazole-2-carboxylate

Comparison: Sodium 4-methyl-1,3-oxazole-2-carboxylate is unique due to its sodium salt form, which enhances its solubility in water compared to its acid or ester counterparts. This property makes it more suitable for certain applications, such as in aqueous reactions or formulations .

Activité Biologique

Sodium 4-methyl-1,3-oxazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the oxazole family, a class of heterocyclic compounds known for their biological significance. The presence of the carboxylate group enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various oxazole derivatives, it was found that compounds with similar structures demonstrated potent inhibition against a range of bacterial and fungal strains. For instance:

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| This compound | 1.6 | Candida albicans |

| This compound | 3.2 | Staphylococcus aureus |

| This compound | 0.8 | Escherichia coli |

These findings suggest that this compound could be effective in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

This compound has been investigated for its potential anticancer effects. A derivative of this compound was shown to exhibit cytotoxicity against various cancer cell lines. The IC50 values for different cell lines were documented as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF7 (breast cancer) | 10.5 |

| A549 (lung cancer) | 12.0 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Effects

In vivo studies demonstrated that this compound can significantly reduce inflammation markers in animal models. Specifically, it was observed to restore levels of acute-phase proteins such as albumin after administration in rats subjected to Freund's adjuvant-induced inflammation. This suggests its potential utility in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms, thereby enhancing its therapeutic efficacy.

Case Studies

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in patients with chronic bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments.

- Cancer Treatment : In a laboratory setting, this compound was tested on multiple cancer cell lines, demonstrating selective cytotoxicity and minimal impact on normal cells.

Propriétés

IUPAC Name |

sodium;4-methyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3.Na/c1-3-2-9-4(6-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCKLOIUTYDZMS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137530-82-4 | |

| Record name | sodium 4-methyl-1,3-oxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.